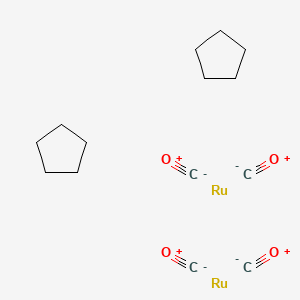
Bis(cyclopentadienylruthenium dicarbonyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER typically involves the reaction of ruthenium trichloride with cyclopentadiene in the presence of carbon monoxide . The reaction is carried out under controlled conditions, often involving high pressure and temperature to facilitate the formation of the dimer. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product .
化学反应分析
DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the carbonyl or cyclopentadienyl ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER has a wide range of applications in scientific research:
作用机制
The mechanism of action of DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER involves its ability to interact with various molecular targets and pathways. The compound can coordinate with different ligands and substrates, facilitating various chemical transformations. Its reactivity is influenced by the electronic and steric properties of the cyclopentadienyl and carbonyl ligands .
相似化合物的比较
DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER can be compared with other similar compounds, such as:
DICARBONYLCYCLOPENTADIENYLMANGANESE(I) DIMER: Similar in structure but contains manganese instead of ruthenium.
DICARBONYLCYCLOPENTADIENYLIRON(II) DIMER: Contains iron and exhibits different reactivity and stability.
DICARBONYLCYCLOPENTADIENYLCOBALT(I) DIMER: Contains cobalt and is used in different catalytic applications.
The uniqueness of DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER lies in its specific electronic properties and reactivity, which make it suitable for a wide range of applications in chemistry, biology, and industry .
属性
分子式 |
C14H20O4Ru2 |
|---|---|
分子量 |
454.4 g/mol |
IUPAC 名称 |
carbon monoxide;cyclopentane;ruthenium |
InChI |
InChI=1S/2C5H10.4CO.2Ru/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H2;;;;;; |
InChI 键 |
XSPQHEMUCRFUHX-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCCC1.C1CCCC1.[Ru].[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
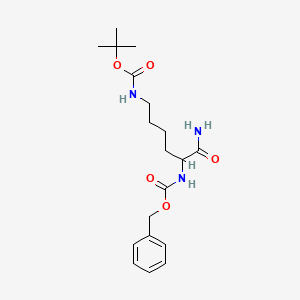
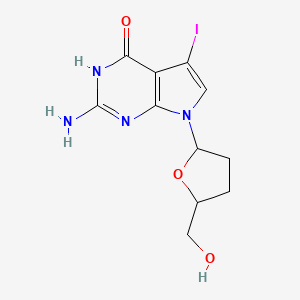

![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B13391141.png)
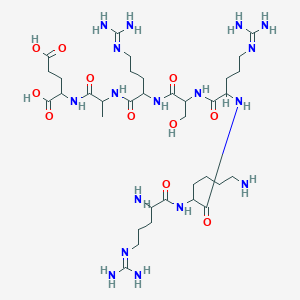
![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
![2-[(3,4,5-trihydroxy-2H-3,4,5,6-tetrahydropyran-2-yl)amino]-2H-3,4,5,6-tetrahy dropyran-3,4,5-triol](/img/structure/B13391156.png)
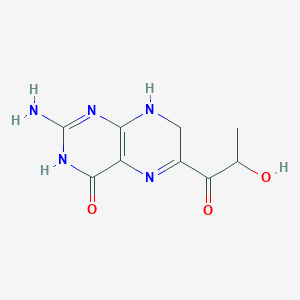
![[(1S)-1-(4-bromophenyl)ethyl]azanium](/img/structure/B13391168.png)

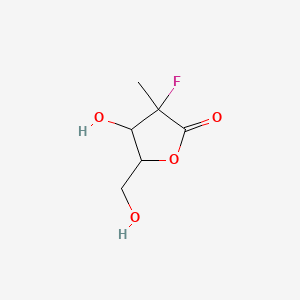
![3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride](/img/structure/B13391206.png)
